molecular formula C11H13N3O2S B1210778 1-(Mesitylsulfonyl)-1H-1,2,4-triazole CAS No. 54230-59-0

1-(Mesitylsulfonyl)-1H-1,2,4-triazole

Cat. No. B1210778
CAS RN: 54230-59-0
M. Wt: 251.31 g/mol
InChI Key: XNKYPZJMRHXJJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole involves several chemical strategies, highlighting the versatility of triazole chemistry. Methods like the one-pot synthesis from aromatic and aliphatic halides without isolating unstable organic azide intermediates demonstrate the efficiency of producing 1,4-disubstituted 1,2,3-triazoles in excellent yields (Feldman et al., 2004). Additionally, metal-free synthesis approaches for functional 1-substituted-1,2,3-triazoles from organic azides showcase the advancements in click chemistry, offering scalable protocols under mild conditions (Giel et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole has been elucidated using techniques such as X-ray crystallography, providing detailed insights into its geometric parameters. For instance, studies have shown specific bond lengths and angles, contributing to a deeper understanding of its three-dimensional arrangement and potential for intermolecular interactions (Chiang & Lu, 1977).

Chemical Reactions and Properties

Triazoles, including 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, participate in various chemical reactions, reflecting their reactivity and functional utility. For example, the reaction with sodium dichloroisocyanurate leads to novel compounds like 1,1'-azobis-1,2,3-triazole, indicating the potential for generating high-nitrogen compounds with unique structural and photochromic properties (Li et al., 2010). Furthermore, transannulation reactions with heterocumulenes demonstrate the ability to convert triazoles into other heterocycles, showcasing the synthetic versatility of triazole derivatives (Chuprakov et al., 2013).

Physical Properties Analysis

The physical properties of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, such as melting points and solubility, are influenced by its molecular structure. Optimization studies of its synthesis have provided valuable data on these properties, facilitating the purification and application of this compound in various contexts (Jian, 2009).

Chemical Properties Analysis

1-(Mesitylsulfonyl)-1H-1,2,4-triazole exhibits a range of chemical properties, including its role as an effective solvent for proton-conducting electrolytes, indicating its electrochemical stability and potential in fuel cell applications (Li et al., 2005). Its chemical stability and reactivity towards various reagents underscore its utility in synthetic chemistry and materials science.

Scientific Research Applications

Crystal Structure and Herbicidal Use

The compound 1-(Mesitylsulfonyl)-1H-1,2,4-triazole and its derivatives, such as the one examined in the crystal structure of cafenstrole (a triazole herbicide), exhibit significant herbicidal properties. Cafenstrole, characterized by its dihedral angle and one-dimensional chains formed via hydrogen bonds and weak interactions, demonstrates the structural basis for its activity (Kang, Kim, Park, & Kim, 2015).

Broad Biological Activities

Triazoles, including 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, are highlighted for their vast biological activities, ranging from anti-inflammatory to antimicrobial, and even potential antitumoral effects. Their structural versatility allows for varied biological functions, demonstrating the interest in synthesizing and evaluating new triazole derivatives for therapeutic applications (Ferreira et al., 2013).

Enhancement of Proton Conduction

1-(Mesitylsulfonyl)-1H-1,2,4-triazole has been identified as an effective solvent for proton-conducting electrolytes, showing potential for use in fuel cells. The stability and electrochemical properties of triazole-containing polymer electrolyte membranes (PEMs) underpin their applicability in enhancing proton conduction, indicating a pathway for energy-efficient fuel cell technologies (Li et al., 2005).

Antimicrobial Agents

The antimicrobial potential of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole derivatives against a range of pathogens suggests their utility in combating infections. Studies have explored the synthesis and biological evaluation of these compounds, revealing significant antimicrobial activities which pave the way for developing new therapeutic agents (Kaplancikli et al., 2008).

Supramolecular and Coordination Chemistry

The unique properties of 1,2,3-triazoles, closely related to 1-(Mesitylsulfonyl)-1H-1,2,4-triazoles, facilitate diverse supramolecular interactions. Their ability to form complex structures with metals and other molecules highlights their significance in supramolecular chemistry, offering applications in anion recognition, catalysis, and material science (Schulze & Schubert, 2014).

Corrosion Inhibition

Research into the corrosion inhibition properties of triazoles, including 1H-1,2,4-triazole, demonstrates their effectiveness in protecting metals like copper in chloride solutions. This application is crucial for industries concerned with metal preservation and corrosion control, indicating the chemical's utility beyond pharmaceuticals and agrochemicals (Ofoegbu et al., 2017).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and any necessary safety precautions.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.


Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific literature. For a specific compound like “1-(Mesitylsulfonyl)-1H-1,2,4-triazole”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical database for more information.


properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-4-9(2)11(10(3)5-8)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYPZJMRHXJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202583
Record name 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole
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Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesitylsulfonyl)-1H-1,2,4-triazole

CAS RN

54230-59-0
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole
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Record name 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl 1,2,4-triazole-1-sulphonate
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